marchantin A trimethyl ether

Catalog No.
S643693
CAS No.
M.F
C31H30O5
M. Wt
482.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
marchantin A trimethyl ether

Product Name

marchantin A trimethyl ether

IUPAC Name

4,5,17-trimethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene

Molecular Formula

C31H30O5

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C31H30O5/c1-32-27-9-5-7-24-15-12-21-13-16-25(17-14-21)35-29-20-23(19-28(33-2)31(29)34-3)11-10-22-6-4-8-26(18-22)36-30(24)27/h4-9,13-14,16-20H,10-12,15H2,1-3H3

InChI Key

JNMUZWBJUZBJLP-UHFFFAOYSA-N

Synonyms

marchantin A trimethyl ether

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC)OC)OC5=CC=C(CC2)C=C5

Marchantin A trimethyl ether is a macrocyclic bis(bibenzyl) ether, characterized by its complex structure and derived from the liverwort species Marchantia. This compound has garnered attention due to its unique molecular architecture, which includes a combination of two bibenzyl units linked through an ether bond. The chemical formula for marchantin A trimethyl ether is C31H30O5C_{31}H_{30}O_{5}, and it has a molecular weight of approximately 482.21 g/mol . The compound exhibits notable physical properties, including high viscosity, which is typical for similar compounds in the marchantin series .

The chemical behavior of marchantin A trimethyl ether includes various reactions typical of ethers and complex organic compounds. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of its constituent bibenzyl units. Additionally, it can participate in oxidation reactions, potentially forming phenolic derivatives. The compound has also been shown to interact with biological systems, indicating that it may undergo metabolic transformations within living organisms .

Marchantin A trimethyl ether exhibits significant biological activities, particularly in the realm of muscle relaxation. Studies have demonstrated that it possesses tubocurarine-like skeletal muscle relaxation properties, suggesting potential applications in pharmacology for muscle relaxants . Furthermore, research indicates that it can inhibit cell growth in human breast cancer cells (MCF-7) with an IC50 value of 4.0 μg/mL, highlighting its potential as an anti-cancer agent .

Marchantin A trimethyl ether has potential applications in various fields:

  • Pharmacology: Due to its muscle relaxant properties, it may be developed into therapeutic agents for conditions requiring muscle relaxation.
  • Oncology: Its ability to inhibit cancer cell growth positions it as a candidate for further research in cancer treatment.
  • Natural Products Chemistry: As a unique compound derived from liverworts, it serves as a subject of interest for studies on plant-derived bioactive substances.

Research on interaction studies involving marchantin A trimethyl ether has revealed insights into its pharmacological effects. Its interaction with nicotinic acetylcholine receptors suggests that it may modulate neurotransmitter activity, contributing to its muscle relaxant effects . Additionally, studies exploring its cytotoxicity have indicated that it may interact with cellular pathways involved in cancer cell proliferation and apoptosis .

Marchantin A trimethyl ether shares structural similarities with several related compounds within the bis(bibenzyl) ether family. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Marchantin AMacrocyclic bis(bibenzyl)Found in liverworts; exhibits muscle relaxant activity
Marchantin BMacrocyclic bis(bibenzyl)Similar structure but different biological activity
Riccardin CBis(bibenzyl)Exhibits anti-inflammatory properties
HeteroclitinBis(bibenzyl)Known for neuroprotective effects

Uniqueness of Marchantin A Trimethyl Ether: What sets marchantin A trimethyl ether apart is not only its specific structural configuration but also its potent biological activities that include both muscle relaxation and anti-cancer properties. This dual functionality makes it a valuable compound for further research and potential therapeutic applications.

XLogP3

7.4

Dates

Last modified: 07-20-2023

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